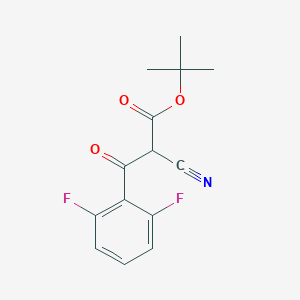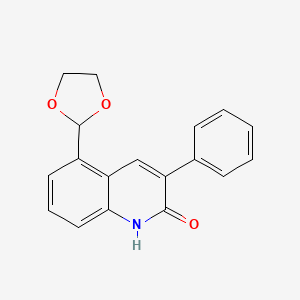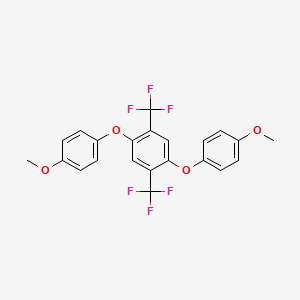
tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate (TBDFP-CNOP) is a small molecule that has been used in a variety of scientific research applications. TBDFP-CNOP is a derivative of 2,6-difluorophenylacetic acid, which has been used in the synthesis of a number of organic compounds. The compound has been found to be a useful tool in the fields of drug discovery and development, as well as in the study of biochemical and physiological processes.
科学的研究の応用
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate has been used in a variety of scientific research applications. It has been used in the study of enzyme activity, as well as in the study of protein-protein interactions. It has also been used in the study of receptor-ligand interactions, and has been found to be a useful tool in the study of drug discovery and development.
作用機序
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate has been found to act as an inhibitor of enzymes, such as acetylcholinesterase and phosphodiesterase. The compound has also been found to act as an agonist of certain receptors, such as the muscarinic receptor. It has also been found to act as an antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase acetylcholine levels in the brain, which can lead to increased alertness and focus. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which can lead to improved mood and decreased anxiety.
実験室実験の利点と制限
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low toxicity, which makes it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for research. On the other hand, one of the main limitations of using this compound is its lack of specificity. It has been found to interact with a variety of different enzymes and receptors, which can make it difficult to study the effects of a single compound.
将来の方向性
There are a number of potential future directions for the use of tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate. One potential direction is the use of this compound as a tool for drug discovery and development. Additionally, it could be used to study the effects of certain drugs on biochemical and physiological processes. It could also be used to study the effects of certain drugs on the brain, such as their effects on memory and learning. Finally, this compound could be used to study the effects of certain drugs on the immune system.
合成法
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate can be synthesized using a variety of methods. The most common method involves the reaction of difluorophenylacetic acid with tert-butyl cyanide in an aqueous medium. This reaction produces this compound as a by-product, which can then be isolated and purified. Other methods of synthesis have also been developed, such as the reaction of difluorophenylacetic acid with tert-butyl bromide in an aqueous medium.
特性
IUPAC Name |
tert-butyl 2-cyano-3-(2,6-difluorophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c1-14(2,3)20-13(19)8(7-17)12(18)11-9(15)5-4-6-10(11)16/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNALAJHICZEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)




![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)






![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)